Quantified Purity by Enzymatic Activity: PTA Assay Validation
While vendors report HPLC purity, functional enzymatic purity is a more critical quality attribute for Coenzyme A. Manufacturers validate the trilithium salt's functional integrity using a Phosphotransacetylase (PTA) assay, which confirms its ability to participate in acetyl transfer [1]. This assay provides a quantitative measure of the active, correctly folded cofactor. A specification of ≥75% by PTA assay is commonly reported for research-grade material [1]. This functional validation is not always explicitly detailed for the free acid or sodium salt forms, making it a key differentiator for applications where reliable activity is paramount [2].
| Evidence Dimension | Enzymatic Purity (Functional Activity) |
|---|---|
| Target Compound Data | ≥75% (by PTA assay) [1] |
| Comparator Or Baseline | Coenzyme A Free Acid, Coenzyme A Sodium Salt (functional purity not consistently specified or validated by this method across vendors) |
| Quantified Difference | Direct comparison data unavailable; the trilithium salt is specifically subject to and specified by this functional QC assay. |
| Conditions | Phosphotransacetylase (PTA) enzymatic assay; λ = 233 nm; pH 7.5 [1] |
Why This Matters
Procuring material with a defined enzymatic purity ensures that the cofactor will perform as expected in downstream enzymatic assays, reducing the risk of failed experiments due to inactive or degraded reagent.
- [1] Oriental Yeast Co., Ltd. (n.d.). CoA-Li (Coenzyme A trilithium salt) Specification. View Source
- [2] Coenza. (2025, September 30). Coenzyme A Quality Control and Assay Development [LinkedIn Post]. View Source
